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Introduction
The biotin-neutravidin system is a powerful tool for enhancing signal amplification and

improving assay sensitivity in various Enzyme-Linked Immunosorbent Assay (ELISA) formats.

This technology leverages the high-affinity, non-covalent interaction between biotin (Vitamin

B7) and neutravidin, a deglycosylated form of avidin.[1][2] The exceptionally strong bond

(dissociation constant, Kd = 10⁻¹⁵ M) ensures stable and robust detection.[1]

Neutravidin is often preferred over streptavidin and avidin due to its neutral isoelectric point (pI

≈ 6.3) and lack of glycosylation, which significantly reduces non-specific binding to negatively

charged cell surfaces and other molecules.[1][3][4] This results in lower background noise and

a higher signal-to-noise ratio, making it ideal for sensitive and specific immunoassays.

Furthermore, the absence of the Arginine-Tyrosine-Aspartate (RYD) sequence in neutravidin

eliminates interactions with the Arginine-Glycine-Aspartate (RGD) domain of adhesion

receptors found on many cells.[1][3]

These application notes provide detailed protocols for implementing the biotin-neutravidin

system in sandwich, indirect, and competitive ELISA formats.

Principle of Biotin-Neutravidin Interaction
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The core of this system lies in the tetrameric structure of neutravidin, which allows it to bind up

to four biotin molecules simultaneously. In an ELISA, this property is exploited for signal

amplification. Typically, a detection antibody is labeled with multiple biotin molecules. A

neutravidin-enzyme conjugate (e.g., Neutravidin-HRP) is then added, which binds to the

biotinylated antibody. This complex, rich in enzyme molecules, leads to a significant

amplification of the signal upon the addition of a substrate.
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Biotin-Neutravidin high-affinity binding.

Data Presentation: Quantitative Comparison
The use of neutravidin generally results in improved assay performance compared to

streptavidin, primarily due to lower non-specific binding.
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Parameter Neutravidin Streptavidin Reference

Isoelectric Point (pI) ~6.3 ~5-6 [1][3]

Glycosylation No (deglycosylated) No

Non-specific Binding Lower Higher [1][3]

Binding Capacity

(Small Molecules -

Biotin)

~5.7 pmol/well ~6.8 pmol/well [3]

Binding Capacity

(Large Molecules -

Biotinylated IgG)

Similar to Streptavidin Similar to Neutravidin [3]

Experimental Protocols
General Reagents and Buffers

Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6.

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

Sample/Standard Diluent: 1% BSA in PBST.

Neutravidin-HRP Conjugate: Dilute in 1% BSA in PBST as per manufacturer's instructions.

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Stop Solution: 2 M H₂SO₄.

Protocol 1: Sandwich ELISA
This format is ideal for detecting specific antigens in complex samples.
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Sandwich ELISA Workflow

Steps

1. Coat Plate with
Capture Antibody

2. Block Plate

3. Add Sample/Standard

4. Add Biotinylated
Detection Antibody

5. Add Neutravidin-HRP

6. Add Substrate (TMB)

7. Add Stop Solution

8. Read Absorbance

Click to download full resolution via product page

Workflow for a Sandwich ELISA.
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Methodology:

Coating:

Dilute the capture antibody to 1-10 µg/mL in coating buffer.

Add 100 µL to each well of a 96-well microplate.

Incubate overnight at 4°C.

Wash the plate 3 times with 200 µL/well of wash buffer.

Blocking:

Add 200 µL of blocking buffer to each well.

Incubate for 1-2 hours at room temperature (RT).

Wash the plate 3 times with wash buffer.

Sample/Standard Incubation:

Prepare serial dilutions of your standard and samples in sample/standard diluent.

Add 100 µL of standards and samples to the appropriate wells.

Incubate for 2 hours at RT.

Wash the plate 3 times with wash buffer.

Detection Antibody Incubation:

Dilute the biotinylated detection antibody in sample/standard diluent (concentration to be

optimized, typically 0.1-1 µg/mL).

Add 100 µL to each well.

Incubate for 1 hour at RT.
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Wash the plate 3 times with wash buffer.

Neutravidin-HRP Incubation:

Dilute the Neutravidin-HRP conjugate in sample/standard diluent according to the

manufacturer's recommendation.

Add 100 µL to each well.

Incubate for 30-60 minutes at RT, protected from light.

Wash the plate 5 times with wash buffer.

Signal Development:

Add 100 µL of TMB substrate to each well.

Incubate for 15-30 minutes at RT in the dark.

Add 50 µL of stop solution to each well to stop the reaction.

Data Acquisition:

Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Protocol 2: Indirect ELISA
Used for determining the presence of an antibody in a sample.
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Indirect ELISA Workflow

Steps

1. Coat Plate with Antigen

2. Block Plate

3. Add Sample (Primary Antibody)

4. Add Biotinylated
Secondary Antibody

5. Add Neutravidin-HRP

6. Add Substrate (TMB)

7. Add Stop Solution

8. Read Absorbance

Click to download full resolution via product page

Workflow for an Indirect ELISA.
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Methodology:

Coating:

Dilute the antigen to 1-10 µg/mL in coating buffer.

Add 100 µL to each well of a 96-well microplate.

Incubate overnight at 4°C.

Wash the plate 3 times with wash buffer.

Blocking:

Add 200 µL of blocking buffer to each well.

Incubate for 1-2 hours at RT.

Wash the plate 3 times with wash buffer.

Primary Antibody Incubation:

Dilute the samples containing the primary antibody in sample/standard diluent.

Add 100 µL of diluted samples to the wells.

Incubate for 2 hours at RT.

Wash the plate 3 times with wash buffer.

Secondary Antibody Incubation:

Dilute the biotinylated secondary antibody (specific for the primary antibody species) in

sample/standard diluent.

Add 100 µL to each well.

Incubate for 1 hour at RT.
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Wash the plate 3 times with wash buffer.

Neutravidin-HRP Incubation:

Dilute the Neutravidin-HRP conjugate in sample/standard diluent.

Add 100 µL to each well.

Incubate for 30-60 minutes at RT, protected from light.

Wash the plate 5 times with wash buffer.

Signal Development:

Add 100 µL of TMB substrate to each well.

Incubate for 15-30 minutes at RT in the dark.

Add 50 µL of stop solution to each well.

Data Acquisition:

Read the absorbance at 450 nm within 30 minutes.

Protocol 3: Competitive ELISA
This format is often used for detecting small molecules.
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Competitive ELISA Workflow

Steps

1. Coat Plate with
Capture Antibody

2. Block Plate

3. Add Sample + Biotinylated
Antigen Conjugate

4. Add Neutravidin-HRP

5. Add Substrate (TMB)

6. Add Stop Solution

7. Read Absorbance

Click to download full resolution via product page

Workflow for a Competitive ELISA.
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Methodology:

Coating:

Dilute the capture antibody to 1-10 µg/mL in coating buffer.

Add 100 µL to each well of a 96-well microplate.

Incubate overnight at 4°C.

Wash the plate 3 times with wash buffer.

Blocking:

Add 200 µL of blocking buffer to each well.

Incubate for 1-2 hours at RT.

Wash the plate 3 times with wash buffer.

Competitive Reaction:

Pre-incubate your samples/standards with a fixed amount of biotinylated antigen.

Add 100 µL of this mixture to the wells.

Incubate for 1-2 hours at RT. The antigen in the sample competes with the biotinylated

antigen for binding to the capture antibody.

Wash the plate 3 times with wash buffer.

Neutravidin-HRP Incubation:

Dilute the Neutravidin-HRP conjugate in sample/standard diluent.

Add 100 µL to each well.

Incubate for 30-60 minutes at RT, protected from light.
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Wash the plate 5 times with wash buffer.

Signal Development:

Add 100 µL of TMB substrate to each well.

Incubate for 15-30 minutes at RT in the dark.

Add 50 µL of stop solution to each well.

Data Acquisition:

Read the absorbance at 450 nm within 30 minutes. The signal is inversely proportional to

the amount of antigen in the sample.

Troubleshooting
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Problem Possible Cause Solution

No or Weak Signal
Reagents not added or

inactive.

Ensure all reagents were

added in the correct order. Use

fresh reagents. Check

expiration dates.

Insufficient incubation times.
Increase incubation times or

optimize temperature.

Low concentration of

antibody/antigen.

Increase the concentration of

coating or detection reagents.

High Background Insufficient blocking.
Increase blocking time or try a

different blocking agent.

High concentration of detection

reagents.

Optimize the concentration of

the biotinylated antibody and

Neutravidin-HRP.

Inadequate washing.

Increase the number of wash

steps and ensure complete

removal of solutions.[5]

High Coefficient of Variation

(CV)
Pipetting errors.

Use calibrated pipettes and

ensure consistent technique.

[6]

Inconsistent incubation

conditions.

Ensure uniform temperature

across the plate during

incubations.

Plate washing inconsistencies.

Use an automated plate

washer or ensure manual

washing is consistent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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